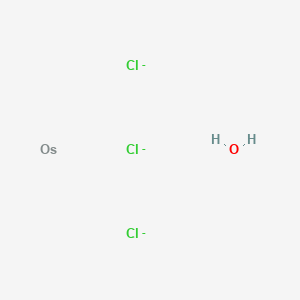

Osmium(III)chloridehydrate

Description

BenchChem offers high-quality Osmium(III)chloridehydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Osmium(III)chloridehydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

Cl3H2OOs-3 |

|---|---|

Molecular Weight |

314.6 g/mol |

IUPAC Name |

osmium;trichloride;hydrate |

InChI |

InChI=1S/3ClH.H2O.Os/h3*1H;1H2;/p-3 |

InChI Key |

JYBVXVUYMYFVIA-UHFFFAOYSA-K |

Canonical SMILES |

O.[Cl-].[Cl-].[Cl-].[Os] |

Origin of Product |

United States |

Foundational & Exploratory

Osmium(III) chloride hydrate chemical properties

Topic: Osmium(III) Chloride Hydrate Chemical Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

From Precursor to Catalyst: Properties, Synthesis, and Mechanistic Utility

Executive Summary

Osmium(III) chloride hydrate (

For drug development and catalysis professionals,

Physicochemical Characterization

Osmium(III) chloride hydrate is a hygroscopic, dark red-to-black crystalline solid. Its exact hydration state is variable (

Table 1: Chemical & Physical Profile

| Property | Specification | Notes |

| Formula | Typically supplied as trihydrate ( | |

| Molar Mass | 296.59 g/mol (anhydrous basis) | Adjust calculation based on water content (~15-18% w/w). |

| Appearance | Dark red to black crystalline powder | Hygroscopic; clumps upon moisture exposure. |

| Oxidation State | +3 | Readily reduced to Os(II) or Os(0) or oxidized to Os(VIII). |

| Solubility | Soluble in water, ethanol, alcohols | Hydrolyzes slowly in aqueous solution to form hydroxo species. |

| Coordination | Octahedral geometry | Often exists as polymeric chains in solid state; breaks down with ligands. |

| CAS Number | 14996-60-2 | 13444-93-4 (anhydrous). |

Synthetic Utility & Reactivity

The primary utility of

The "Gateway" Reactions

-

Carbonylation: Reaction with CO (often generated in situ from solvents like 2-methoxyethanol) reduces Os(III) to Os(II) or Os(0).

-

Target:

or

-

-

Ligand Exchange: In the presence of excess triphenylphosphine (

), the chloride bridges break, forming monomeric species. -

Oxidative Susceptibility: While safer than

,

Experimental Protocol: Synthesis of OsHCl(CO)(PPh )

This protocol describes the synthesis of Carbonylchlorohydridotris(triphenylphosphine)osmium(II) , a versatile catalyst precursor. This method utilizes 2-methoxyethanol as both the solvent and the source of the carbonyl ligand (via decarbonylation), eliminating the need for high-pressure CO gas.

Safety Prerequisite: Perform all steps in a fume hood. Osmium compounds can generate toxic oxides.

Materials

-

Precursor: Osmium(III) chloride hydrate (200 mg, ~0.67 mmol Os)

-

Ligand: Triphenylphosphine (

) (1.05 g, ~4.0 mmol, 6 equiv) -

Solvent: 2-Methoxyethanol (20 mL)

-

Wash Solvents: Ethanol, Hexane, Diethyl Ether

Step-by-Step Methodology

-

Dissolution & Mixing:

-

In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine

and -

Observation: The solution will initially appear dark suspension.

-

-

Reflux (Reductive Carbonylation):

-

Attach a reflux condenser and heat the mixture to a vigorous reflux (bp ~124°C) under an inert atmosphere (Nitrogen or Argon).

-

Reaction Time: Reflux for 6–12 hours.

-

Mechanism:[1][2][3][4][5][6][7][8] The solvent decomposes to provide CO;

acts as a reducing agent and ligand. The solution color will shift to a lighter yellow/whitish suspension as the Os(II) hydride complex precipitates.

-

-

Isolation:

-

Cool the reaction mixture to room temperature.

-

Filter the resulting white/off-white precipitate using a sintered glass funnel.

-

-

Purification:

-

Wash the solid successively with:

-

Ethanol (removes unreacted

- Water (removes inorganic salts).

-

Hexane or Ether (removes excess

-

Ethanol (removes unreacted

-

Validation: The final product should be a white crystalline solid.[5]

-

-

Characterization Check:

-

IR Spectroscopy: Look for

at ~1900–1920 cm

-

Mechanistic Insight: Catalytic Nitrile Hydration

Osmium complexes derived from

Figure 1: Osmium-Catalyzed Nitrile Hydration Cycle

The following diagram illustrates the catalytic cycle where an Os-hydride species activates the nitrile via an amidate intermediate.

Caption: The cycle proceeds via an osmium(IV) amidate intermediate. The amidate ligand acts as a proton shuttle, facilitating the nucleophilic attack of water on the coordinated nitrile.

Safety & Toxicology: The Osmium Hazard

Handling

Critical Handling Rules

-

Oxidation Prevention: Never heat

in an open vessel at temperatures >100°C without a reducing agent or inert atmosphere. -

Spill Management:

-

Do not simply wipe up spills.

-

Neutralization: Cover spills with a mixture of corn oil (or vegetable oil) and kitty litter (absorbent). The oil reduces any potential

to cyclic osmate esters (black non-volatile solids), which can then be swept up and disposed of as hazardous waste.

-

-

Storage: Store in a tightly sealed container, preferably under argon, in a cool, dry place. Moisture accelerates hydrolysis and potential oxidation.

References

-

Sigma-Aldrich. Osmium(III) chloride hydrate Product Specification. Retrieved from

-

Esteruelas, M. A., et al. (2021).[3] Hydration of Aliphatic Nitriles Catalyzed by an Osmium Polyhydride: Evidence for an Alternative Mechanism. Inorganic Chemistry. Retrieved from

- Vaska, L. (1966). Reversible Activation of Covalent Molecules by Transition Metal Complexes. The Role of the Central Metal Atom. Accounts of Chemical Research. (Foundational text for Vaska-type Os complexes).

-

PubChem. Osmium(III) chloride hydrate - Compound Summary. Retrieved from

- Ahmed, N., et al. (2013). Ruthenium and Osmium Complexes in Organic Synthesis. Comprehensive Organometallic Chemistry III.

Sources

- 1. Carbonylchlorohydrotris(triphenylphosphine)osmium - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. shenvilab.org [shenvilab.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Hydration of Aliphatic Nitriles Catalyzed by an Osmium Polyhydride: Evidence for an Alternative Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Synthesis and Characterization of Osmium(III) Chloride Hydrate

Executive Summary

Osmium(III) Chloride Hydrate (

This guide details the synthesis of the soluble hydrate from osmium tetroxide (

Part 1: Safety & Handling (CRITICAL)

WARNING: Osmium Tetroxide (

-

Acute Hazard: Vapors can rapidly fixate the cornea, leading to temporary or permanent blindness ("osmic halo").

-

Containment: All operations must be performed in a certified chemical fume hood.

-

Neutralization: Keep corn oil or vegetable oil nearby. Unsaturated fats rapidly reduce

(colorless/yellow) to non-volatile cyclic osmate esters (black), effectively neutralizing spills.

Part 2: Chemical Principles & Synthesis[1]

The "Hydrate" Ambiguity

Commercially available "Osmium(III) Chloride Hydrate" is rarely a stoichiometric trihydrate (

-

Anhydrous

: Prepared by chlorinating Os metal at >500°C. It forms a layered lattice structure and is insoluble in water.[1] -

Hydrate

: Prepared by reducing

Synthesis Protocol: Reductive Chlorination

This protocol converts volatile Os(VIII) into stable, soluble Os(III)/Os(IV) chlorides.

Reagents:

-

Osmium Tetroxide (

): 1.0 g (3.9 mmol) -

Hydrochloric Acid (HCl): 12 M (Concentrated), 20 mL

-

Ethanol (

): 5 mL (Reducing agent) -

Solvent: Water (deionized)

Step-by-Step Methodology:

-

Preparation (Cold Start):

-

Place the sealed ampoule of

inside a heavy-walled reaction flask (Schlenk flask recommended). -

Break the ampoule inside the flask using a glass rod or by shaking (if designed for it).

-

Add 20 mL of concentrated HCl. The solution will turn yellow (

).

-

-

Reduction:

-

Cool the flask in an ice bath to 0°C.

-

Slowly add 5 mL of ethanol dropwise.

-

Mechanism: Ethanol acts as the reductant, lowering Os(VIII) to Os(III)/Os(IV) while oxidizing to acetaldehyde/acetic acid.

-

Observation: The solution will darken from yellow to deep red/brown.

-

-

Reflux:

-

Equip the flask with a reflux condenser.

-

Heat to reflux (approx. 80-90°C) for 3–4 hours.

-

Endpoint: The solution should be a homogeneous, dark reddish-brown color with no smell of

.

-

-

Isolation:

Synthesis Workflow Diagram

Caption: Workflow for the reductive chlorination of OsO4 to OsCl3 hydrate, highlighting the critical reduction step.

Part 3: Characterization Framework

To validate the synthesis, a multi-modal approach is required. Since the hydration state "x" varies, elemental analysis and solubility are more reliable than simple melting points.

Solubility & Physical Properties

| Property | Anhydrous ( | Hydrate ( |

| Appearance | Dark gray powder | Black/Dark Red hygroscopic crystals |

| Solubility (Water) | Insoluble | Highly Soluble (Dark red solution) |

| Solubility (Ethanol) | Insoluble | Soluble |

| Magnetism | Paramagnetic | Paramagnetic ( |

Spectroscopic Validation

UV-Vis Spectroscopy (in 1M HCl):

-

Target: Confirmation of Os(III) ligand-field transitions.

-

Expected Bands:

-

~280–300 nm: Ligand-to-Metal Charge Transfer (LMCT) (

). -

~350–400 nm: d-d transitions (weak, often obscured by LMCT).

-

Note: Absence of a band at 200-250 nm (characteristic of

) confirms complete reduction.

-

FTIR Spectroscopy (ATR method):

-

Region 3000–3500

: Broad, strong band indicating O-H stretch (confirms hydrate status). -

Region 300–350

(Far IR): Distinct Os-Cl stretching vibrations.-

Insight: If Far-IR is unavailable, the O-H band combined with solubility is the primary proxy.

-

Thermogravimetric Analysis (TGA):

-

Protocol: Heat from 25°C to 600°C under

. -

Stage 1 (25–150°C): Mass loss of ~15-18% corresponds to loss of water molecules (

). -

Stage 2 (>350°C): Decomposition of the chloride framework to Os metal (if H2 is present) or Os oxides (if air is present).

Characterization Logic Tree[4]

Caption: Decision tree for validating Osmium(III) Chloride Hydrate, filtering out unreacted precursors and incorrect phases.

Part 4: Applications in Research

-

Catalyst Precursor:

-

Reacted with triphenylphosphine (

) to form -

Used to generate

in situ for dihydroxylation when

-

-

Thin-Film Deposition:

-

Used as a precursor for Chemical Vapor Deposition (CVD) of Osmium metal films (hard coatings) or Osmium Oxide films.[3]

-

-

Medicinal Chemistry:

-

Precursor for synthesizing Os(II) arene complexes (e.g.,

), which are currently under investigation as non-platinum anticancer drugs with different mechanisms of action than Cisplatin.

-

References

-

Sigma-Aldrich. Osmium(III) chloride hydrate Product Specification & Safety Data Sheet. Retrieved from [4]

-

BenchChem. Application of Osmium(III) Chloride Hydrate in Materials Science. Retrieved from

-

American Elements. Osmium(III) Chloride Trihydrate Properties and Applications. Retrieved from

-

PubChem. Osmium(III) Chloride Trihydrate Compound Summary. National Library of Medicine. Retrieved from

-

University of Pennsylvania (EHRS). Fact Sheet: Osmium Tetroxide Safety and Handling. Retrieved from

Sources

An In-depth Technical Guide to the Thermal Decomposition of Osmium(III) Chloride Hydrate

Foreword: Navigating the Thermal Landscape of Osmium Chemistry

Physicochemical Characterization of Osmium(III) Chloride Hydrate

A thorough understanding of the starting material is paramount for interpreting its thermal decomposition. Osmium(III) chloride hydrate is a dark green to black-brown crystalline solid, soluble in water.[1] Its hydrated nature is a critical factor in its thermal stability. The exact number of water molecules (x) can vary, which will influence the initial mass loss during thermogravimetric analysis.

| Property | Value | Reference(s) |

| Chemical Formula | OsCl₃·xH₂O | [1] |

| Molecular Weight | 296.58 g/mol (anhydrous basis) | [1] |

| Appearance | Dark green to black-brown crystals/powder | [1] |

| Solubility in Water | Soluble | [1] |

| Melting Point | Decomposes upon heating | [1] |

The Proposed Thermal Decomposition Pathway: A Multi-Stage Transformation

The thermal decomposition of Osmium(III) chloride hydrate is anticipated to be a multi-step process, highly dependent on the atmospheric conditions and heating rate. The proposed pathway involves an initial dehydration phase, followed by the decomposition of the anhydrous salt to either osmium metal or an osmium oxide.[1]

Stage 1: Dehydration

The initial mass loss observed upon heating corresponds to the evolution of water molecules. This dehydration may occur in one or multiple steps, depending on the coordination environment of the water molecules.

Reaction: OsCl₃·xH₂O(s) → OsCl₃(s) + xH₂O(g)[1]

The temperature range for this stage is likely to be in the lower to mid-hundreds of degrees Celsius, a common feature in the thermal analysis of hydrated metal salts.[2]

Stage 2: Decomposition of Anhydrous Osmium(III) Chloride

Following dehydration, the anhydrous OsCl₃ will decompose at higher temperatures. The nature of the final product is dictated by the composition of the surrounding atmosphere.

-

In an Inert Atmosphere (e.g., Argon, Nitrogen): Decomposition is expected to yield elemental osmium and chlorine gas.

Reaction: 2OsCl₃(s) → 2Os(s) + 3Cl₂(g)[1]

-

In a Reducing Atmosphere (e.g., Hydrogen): The presence of a reducing agent like hydrogen gas will facilitate the formation of metallic osmium at potentially lower temperatures, producing hydrogen chloride gas as a byproduct.

Reaction: 2OsCl₃(s) + 3H₂(g) → 2Os(s) + 6HCl(g)[1]

-

In an Oxidizing Atmosphere (e.g., Air, Oxygen): In the presence of oxygen, the decomposition is likely to form an osmium oxide, such as Osmium(IV) oxide (OsO₂), and chlorine gas. The formation of the highly volatile and toxic Osmium tetroxide (OsO₄) at higher temperatures is also a possibility and a significant safety consideration.

Reaction: OsCl₃(s) + O₂(g) → OsO₂(s) + 1.5Cl₂(g)[1]

The following diagram illustrates the proposed decomposition pathways:

Caption: Proposed thermal decomposition pathways of OsCl₃·xH₂O.

Experimental Workflow for Elucidating the Decomposition Pathway

To empirically validate and quantify the proposed decomposition pathway, a systematic experimental approach is necessary. This involves a combination of thermal analysis techniques and solid-state characterization methods.

Thermogravimetric Analysis Coupled with Mass Spectrometry (TGA-MS)

This is the cornerstone experiment for this investigation. TGA measures the change in mass of a sample as a function of temperature, while the coupled MS identifies the gaseous species evolved during decomposition.

Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of Osmium(III) chloride hydrate into an alumina or platinum TGA crucible.

-

Instrument Setup:

-

Place the crucible in the TGA furnace.

-

Purge the system with the desired atmosphere (e.g., high purity argon for inert conditions, or a hydrogen/argon mixture for reducing conditions) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure a stable baseline.

-

Set the temperature program: Heat from room temperature to 1000 °C at a controlled rate (e.g., 10 °C/min).

-

Configure the mass spectrometer to monitor for relevant m/z ratios, including water (m/z 18), chlorine (m/z 35, 37, 70, 72, 74), and hydrogen chloride (m/z 36, 38).

-

-

Data Acquisition: Initiate the TGA-MS run and record the mass loss and ion current data as a function of temperature.

-

Data Analysis:

-

Correlate the mass loss steps in the TGA curve with the evolution of specific gases detected by the MS.

-

Calculate the stoichiometry of the dehydration and decomposition reactions based on the percentage of mass loss.

-

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, providing information on phase transitions and the enthalpy of reactions.

Protocol:

-

Sample Preparation: Seal a small, accurately weighed amount of Osmium(III) chloride hydrate (2-5 mg) in an aluminum or platinum DSC pan.

-

Instrument Setup:

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Purge with the desired atmosphere.

-

Set the same temperature program as the TGA experiment for direct comparison.

-

-

Data Acquisition: Record the heat flow as a function of temperature.

-

Data Analysis:

-

Identify endothermic peaks corresponding to dehydration and decomposition.

-

Integrate the peak areas to determine the enthalpy of these transitions.

-

In-situ X-ray Diffraction (XRD)

In-situ XRD allows for the identification of the crystalline phases present in the solid residue at various temperatures throughout the decomposition process.

Protocol:

-

Sample Preparation: Place a thin layer of Osmium(III) chloride hydrate on a high-temperature sample stage within the XRD chamber.

-

Instrument Setup:

-

Equip the XRD with a high-temperature attachment and an atmospheric control system.

-

Program the heating profile to mirror the TGA/DSC experiments.

-

-

Data Acquisition: Collect XRD patterns at specific temperature intervals or continuously as the temperature ramps.

-

Data Analysis:

-

Identify the crystalline phases present at each temperature by comparing the diffraction patterns to a crystallographic database (e.g., ICDD).

-

Track the disappearance of the OsCl₃·xH₂O phase and the appearance of anhydrous OsCl₃, Os metal, or OsO₂ phases.

-

The following diagram illustrates the integrated experimental workflow:

Caption: Integrated workflow for thermal analysis.

Expected Quantitative Data and Interpretation

The combination of these analytical techniques would provide a comprehensive dataset to fully characterize the thermal decomposition of Osmium(III) chloride hydrate.

| Analytical Technique | Expected Data | Interpretation |

| TGA | A multi-step mass loss curve. | The first step(s) correspond to the loss of water molecules. Subsequent steps correspond to the decomposition of the anhydrous chloride. |

| MS | Ion currents for H₂O, Cl₂, and HCl (in a reducing atmosphere) that correlate with TGA mass loss steps. | Confirms the identity of the evolved gaseous byproducts at each stage of the decomposition. |

| DSC | Endothermic peaks corresponding to the TGA mass loss events. | Provides the temperatures of dehydration and decomposition, and allows for the calculation of the enthalpy changes associated with these processes. |

| XRD | A series of diffraction patterns showing the transformation from the hydrated salt to the final product. | Identifies the crystalline structure of the starting material, any intermediate anhydrous phases, and the final solid product (Os metal or OsO₂). |

Safety Considerations

It is imperative to handle Osmium(III) chloride hydrate and its decomposition products with extreme caution in a well-ventilated fume hood. The potential for the formation of volatile and highly toxic Osmium tetroxide (OsO₄), especially under oxidizing conditions, necessitates stringent safety protocols. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Conclusion: A Call for Empirical Validation

This technical guide provides a scientifically grounded, theoretical framework for understanding the thermal decomposition of Osmium(III) chloride hydrate. The proposed multi-stage pathway, involving dehydration and subsequent decomposition, is based on established principles of inorganic chemistry. However, the lack of specific experimental data in the public domain underscores the need for empirical validation. The detailed experimental workflows presented here offer a clear roadmap for researchers to undertake this important characterization, which will undoubtedly contribute to the safer and more efficient application of this versatile osmium precursor in catalysis and materials science.

References

- Wendlandt, W. W. (1974). Thermal Methods of Analysis. John Wiley & Sons.

Sources

A Technical Guide to the Physical Properties and Stability of Osmium(III) Chloride Hydrate for Research Applications

Introduction

Osmium(III) chloride hydrate (OsCl₃·xH₂O) is a pivotal inorganic compound that serves as a versatile precursor and catalyst in numerous scientific domains. For researchers, scientists, and professionals in drug development, a nuanced understanding of its physical characteristics and stability is not merely academic—it is fundamental to ensuring experimental reproducibility, safety, and success. This guide provides an in-depth exploration of Osmium(III) chloride hydrate, moving beyond simple data points to explain the causality behind its behavior and the protocols required for its effective use. Its applications range from a catalyst in organic synthesis to a precursor for creating complex osmium-based compounds and materials.[1][2][3][4] This document is structured to deliver field-proven insights into its appearance, solubility, and stability, equipping the user with the authoritative knowledge required for its confident application.

Physicochemical Properties

The utility of Osmium(III) chloride hydrate is intrinsically linked to its fundamental physicochemical properties. These characteristics dictate its handling, solvent compatibility, and role in chemical reactions.

Physical Appearance

Osmium(III) chloride hydrate is a dark-colored, crystalline solid.[3][5] Commercially available batches may vary in appearance, typically described as a red-black, dark green, or black-brown crystalline powder .[6][7] This variation can be attributed to the degree of hydration, residual impurities from synthesis, and particle size. In its anhydrous form, the compound appears as a dark gray or black powder.[3][8] For the researcher, it is crucial to note the appearance of the starting material, as significant deviation from the supplier's description could indicate decomposition or contamination.

Solubility Profile

A defining and critical feature of Osmium(III) chloride hydrate is its high solubility in water, a property that makes it an excellent source of osmium ions for aqueous reactions.[1][9] This is in stark contrast to its anhydrous counterpart, Osmium(III) chloride, which is reported to be insoluble in water.[3][8] This distinction is paramount; the water of hydration is not merely a passive component but is essential for the dissolution process in aqueous media.

The compound is also soluble in certain concentrated acids, such as nitric acid.[3][8] However, it is generally incompatible with organic solvents and all acids, which can lead to unpredictable reactions or decomposition.[6]

Hygroscopic Nature and Water of Hydration

The term "hydrate" signifies that water molecules are incorporated into the crystal structure. While one supplier datasheet specifies it as non-hygroscopic[5], this should be interpreted with caution. As a hydrated salt, its water content can be labile, meaning it can lose or gain water depending on the ambient temperature and humidity. This makes precise control over storage conditions essential. Storing the compound in a desiccator or glovebox is advisable for applications where the exact molar concentration is critical, as changes in hydration state will alter the formula weight.

Table 1: Summary of Key Physicochemical Properties

| Property | Value / Description | Source(s) |

| Chemical Formula | OsCl₃·xH₂O (often as trihydrate, OsCl₃·3H₂O) | [5][6][10] |

| CAS Number | 14996-60-2 (hydrate); 13444-93-4 (anhydrous) | [3][5][6][11] |

| Molar Mass | 296.58 g/mol (anhydrous basis) | [3][7] |

| Appearance | Dark green to black-brown crystalline powder | [3][5][7] |

| Solubility (Hydrate) | Highly soluble in water | [1][6][9] |

| Solubility (Anhydrous) | Insoluble in water; Soluble in nitric acid | [3][8] |

Stability and Decomposition

Understanding the stability of Osmium(III) chloride hydrate is the cornerstone of its safe and effective use. The compound is stable under recommended storage conditions but is susceptible to thermal and chemical decomposition, which can generate highly toxic byproducts.

Thermal Stability

The thermal decomposition of Osmium(III) chloride hydrate is a multi-stage process.

-

Dehydration: Upon initial heating, the compound will lose its water of crystallization. This is an endothermic process that can be observed using techniques like Differential Scanning Calorimetry (DSC).[12]

-

Decomposition of Anhydrous Salt: The resulting anhydrous Osmium(III) chloride is more thermally stable but will decompose at temperatures exceeding 500°C.[3][5][12]

Crucially, the decomposition process, particularly in the presence of air (oxygen), can generate hazardous and volatile substances, including hydrogen chloride (HCl), chlorine gas (Cl₂), and the highly toxic and volatile Osmium(VIII) oxide (OsO₄).[6][11] The potential for forming OsO₄, a severe irritant with ocular toxicity, necessitates that all heating and decomposition experiments be conducted within a certified fume hood with appropriate safety measures.[6]

Caption: Thermal decomposition pathway of Osmium(III) chloride hydrate.

Chemical Stability and Incompatibilities

Osmium(III) chloride hydrate is chemically stable when stored correctly but reacts with a range of substances. It is incompatible with:

-

Strong Oxidizing Agents: Can lead to the formation of higher oxidation state osmium compounds, including the hazardous OsO₄.

-

Acids and Organic Solvents: Incompatible, may cause decomposition or unwanted side reactions.[6]

-

Finely Powdered Metals: Can lead to vigorous or exothermic reactions.[6][13]

Safe Handling, Storage, and Disposal

The toxicity and reactivity of Osmium(III) chloride hydrate demand stringent adherence to safety protocols. It is classified as acutely toxic via oral, dermal, and inhalation routes and can cause severe skin burns and eye damage.[11][13][14]

Personal Protective Equipment (PPE)

A self-validating safety protocol begins with appropriate PPE. The minimum required equipment includes:

-

Gloves: Two pairs of nitrile gloves. Latex is insufficient.[15]

-

Eye Protection: Chemical splash-resistant safety goggles. A face shield is recommended when there is a risk of splashing.[11]

-

Lab Coat: A fully buttoned lab coat with full-length sleeves.

-

Respiratory Protection: For operations that may generate dust, a NIOSH/MSHA-approved respirator is necessary.[6]

Engineering Controls

All handling of Osmium(III) chloride hydrate, especially weighing and transferring the solid, must be performed inside a certified chemical fume hood to prevent inhalation of airborne particles.[6][11] The facility should be equipped with an eyewash station and a safety shower.[11]

Storage Protocol

Proper storage is critical to maintaining the compound's integrity and ensuring safety.

-

Container: Store in the original, tightly-closed container.[6][11][13]

-

Environment: The storage location must be a cool, dry, and well-ventilated area.[6][11][13]

-

Segregation: Store away from incompatible materials, particularly acids, oxidizers, and food products.[6][16]

-

Security: Store in a locked cabinet or area to restrict access.[11][13]

Caption: Standard workflow for safely handling Osmium(III) chloride hydrate.

Spill and Disposal Procedures

In case of a spill, evacuate unprotected personnel, wear full PPE, and cover the spill with a neutralizing agent or absorbent material.[6] Sweep the material into a sealed, labeled container for hazardous waste disposal.[6] All waste containing osmium must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[13][16] Do not dispose of it down the drain.[16]

Experimental Protocol: Preparation of a 10 mM Aqueous Stock Solution

This protocol provides a self-validating method for preparing an aqueous stock solution, a common first step in many research applications. The causality behind each step is explained to ensure both safety and accuracy.

Objective: To accurately prepare a 100 mL stock solution of 10 mM Osmium(III) chloride hydrate.

Materials:

-

Osmium(III) chloride hydrate (OsCl₃·xH₂O)

-

Deionized water (18.2 MΩ·cm)

-

100 mL volumetric flask (Class A)

-

Analytical balance (readable to 0.1 mg)

-

Spatula and weigh boat

-

Beaker and magnetic stir bar

-

Personal Protective Equipment (as defined in Section 4.1)

Methodology:

-

Pre-Calculation and Preparation (The "Why"): Calculate the required mass of OsCl₃·xH₂O. This step is first to minimize time spent handling the open container. Assuming the trihydrate (OsCl₃·3H₂O, FW ≈ 350.6 g/mol ), you will need 0.0351 g for 100 mL of a 10 mM solution. Always use the formula weight from your specific bottle's Certificate of Analysis.

-

Set Up Engineering Controls (The "Why"): Perform all subsequent steps in a certified chemical fume hood. This is non-negotiable and contains the primary hazard: inhalation of the toxic powder.

-

Weighing the Compound (The "Why"): Place a weigh boat on the analytical balance and tare it. Carefully add the calculated mass of the compound using a clean spatula. The use of a tared weigh boat ensures accuracy and prevents contamination of the balance. Record the exact mass.

-

Dissolution (The "Why"): Carefully transfer the weighed powder into a beaker containing approximately 50 mL of deionized water and a magnetic stir bar. Rinse the weigh boat with a small amount of deionized water and add the rinsing to the beaker. This ensures a complete quantitative transfer of the toxic and expensive material. Stir the solution until all the solid has dissolved. The solution should be colored and clear.

-

Transfer and Dilution (The "Why"): Quantitatively transfer the dissolved solution into the 100 mL volumetric flask. Rinse the beaker several times with small aliquots of deionized water, adding each rinsing to the flask. This step is critical for achieving an accurate final concentration.

-

Final Volume Adjustment (The "Why"): Carefully add deionized water to the volumetric flask until the bottom of the meniscus touches the calibration mark. Using a Class A volumetric flask provides the high degree of accuracy required for a stock solution.

-

Homogenization and Storage (The "Why"): Cap the flask and invert it 15-20 times to ensure the solution is homogeneous. Failure to homogenize is a common source of experimental error. Transfer the solution to a clearly labeled, sealed storage bottle. The label must include the compound name, exact concentration, date, and your initials. Store in a cool, dark place as some osmium solutions can be light-sensitive.[15]

Conclusion

Osmium(III) chloride hydrate is a compound of significant utility, but its safe and effective use is predicated on a thorough understanding of its properties. Its appearance as a dark crystalline solid, high solubility in water (as a hydrate), and complex thermal decomposition pathway are defining characteristics. The potential for decomposition into the highly toxic OsO₄ mandates that all handling be performed with rigorous adherence to safety protocols, including the use of appropriate engineering controls and personal protective equipment. By following the detailed guidelines and protocols within this guide, researchers can confidently and safely leverage the full potential of this important chemical reagent.

References

-

Chem-Impex. (n.d.). Osmium(III) chloride hydrate. Retrieved from [Link]

-

ESPI Metals. (n.d.). Osmium III Chloride Hydrate Safety Data Sheet. Retrieved from [Link]

-

American Elements. (n.d.). Osmium(III) Chloride Trihydrate. Retrieved from [Link]

-

ResearchGate. (2019). How do I store 1% osmium tetroxide [SAFETY QUESTION]?. Retrieved from [Link]

-

Wikipedia. (n.d.). Osmium(III) chloride. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Osmium(III) chloride trihydrate. PubChem Compound Summary for CID 19913211. Retrieved from [Link].

-

E FORU. (n.d.). Osmium(III) Chloride Hydrate. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Osmium(III) chloride - Wikipedia [en.wikipedia.org]

- 4. Osmium(III) chloride trihydrate, Premion , 99.99% (metals basis), Os 52-56% 0.25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. strem.com [strem.com]

- 6. Osmium Chloride Hydrate - ESPI Metals [espimetals.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Osmium (III) chloride CAS#: 13444-93-4 [m.chemicalbook.com]

- 9. americanelements.com [americanelements.com]

- 10. Osmium(III) Chloride Hydrate,CAS : 14996-60-2 [eforu-materials.com]

- 11. aksci.com [aksci.com]

- 12. Osmium(III) chloride trihydrate | 135296-80-9 | Benchchem [benchchem.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. researchgate.net [researchgate.net]

- 16. ehs.umich.edu [ehs.umich.edu]

Introduction: The Significance of Osmium(III) Chloride Hydrate in Modern Research

An In-depth Technical Guide on Osmium(III) Chloride Hydrate: Commercial Sources, Purity Levels, and Practical Considerations for Researchers

Osmium(III) chloride hydrate (OsCl₃·xH₂O) is a critical precursor material in various domains of chemical research, from catalysis to the synthesis of novel therapeutic agents. As a member of the platinum group metals, osmium and its compounds possess unique electronic and catalytic properties. The hydrated form of osmium(III) chloride is the most common commercially available starting material due to the hygroscopic and reactive nature of its anhydrous counterpart. This guide provides an in-depth analysis of the commercial sources of Osmium(III) chloride hydrate, the nuances of its purity levels, and the essential protocols for its handling and quality verification, tailored for professionals in research and drug development.

The Commercial Landscape: Sourcing High-Quality Osmium(III) Chloride Hydrate

The reliability of experimental outcomes is fundamentally linked to the quality of the starting materials. Osmium(III) chloride hydrate is available from a select group of specialized chemical suppliers who are known for providing high-purity inorganic compounds.

Prominent Commercial Suppliers

Several international suppliers are recognized for their offerings of Osmium(III) chloride hydrate, each providing various grades suitable for different research needs:

-

Sigma-Aldrich (Merck): A leading global supplier offering a portfolio of chemicals for research and development, including Osmium(III) chloride hydrate.

-

Alfa Aesar (Thermo Fisher Scientific): Known for its extensive catalog of high-purity materials for a wide range of scientific applications.

-

Strem Chemicals: A company specializing in high-purity inorganic and organometallic chemicals for research and commercial applications.

-

American Elements: A U.S.-based manufacturer that provides a broad range of advanced materials, including high-purity Osmium(III) chloride hydrate, with options for custom purity levels.

Decoding Purity Levels and Supplier Specifications

The purity of Osmium(III) chloride hydrate is most commonly specified on a "trace metals basis" or "metal basis." This indicates that the stated purity percentage accounts for the osmium content relative to other metallic impurities. The degree of hydration (the 'x' in xH₂O) can be variable and is a critical factor for accurate stoichiometric calculations in synthesis.

Table 1: Comparative Overview of Commercial Osmium(III) Chloride Hydrate

| Supplier | Example Product Number | Stated Purity | Appearance | Key Analytical Notes |

| Sigma-Aldrich | 206333 | ≥99.9% trace metals basis | Brown to black crystalline powder | Osmium content is a key specification. |

| Alfa Aesar | 12200 | 99.9% (metal basis) | Dark brown to black powder | Specifies a minimum Osmium content (e.g., 54%). |

| Strem Chemicals | 78-2000 | 99.9% | Crystalline solid | Known for high-purity inorganic compounds. |

| American Elements | OS-CL3-02-HY | 99% to 99.999% | Crystalline solid | Offers a range of purities and custom specifications. |

Note: Researchers should always consult the most current product information and Certificate of Analysis from the supplier.

The Causality of Purity in Experimental Design

The selection of an appropriate purity grade of Osmium(III) chloride hydrate is a critical decision that directly influences the validity and outcome of an experiment.

-

Catalysis: In catalytic processes, such as asymmetric synthesis, trace metal impurities can act as catalyst poisons or lead to undesirable side reactions, thereby reducing the efficiency and selectivity of the reaction. For these applications, a high-purity grade (typically ≥99.9%) is imperative.

-

Synthesis of Novel Compounds: When Osmium(III) chloride hydrate is used as a precursor for new coordination complexes or organometallic compounds, the presence of other metal ions can lead to the formation of unintended byproducts, complicating purification and characterization.

-

Drug Development: In the synthesis of potential pharmaceutical compounds, the use of high-purity reagents is non-negotiable. Stringent control over elemental impurities is required by regulatory agencies to ensure the safety and efficacy of the final drug product.

Self-Validating Protocols: Ensuring Reagent Quality

To maintain experimental integrity, it is a best practice for research laboratories to perform incoming quality control on critical reagents.

Experimental Protocol: Verification of Osmium(III) Chloride Hydrate Quality

-

Documentation and Visual Inspection:

-

Upon receipt, log the material and cross-reference the Certificate of Analysis with the product label.

-

Visually inspect the material in a well-ventilated fume hood. Note the color, form, and homogeneity. Any deviation from the supplier's description should be documented and reported.

-

-

Solubility Assessment:

-

Carefully weigh a small, representative sample (e.g., 5-10 mg).

-

In a clean glass vial, add a suitable solvent (e.g., deionized water, dilute HCl) as recommended for your intended application.

-

Observe the dissolution process. The formation of a clear, colored solution without any visible particulates is indicative of good quality.

-

-

Qualitative Confirmation (Optional, if equipment is available):

-

A simple qualitative test can be performed using techniques like Thin Layer Chromatography (TLC) if a suitable reference standard is available.

-

For more rigorous verification, advanced analytical techniques such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) can be used to confirm the osmium content and quantify trace metal impurities.

-

Visualizing Workflows and Logical Relationships

Workflow for Procurement and Quality Assurance

The following diagram outlines a systematic approach for the procurement and quality assurance of Osmium(III) chloride hydrate.

Caption: A systematic workflow for procuring and assuring the quality of Osmium(III) chloride hydrate.

Decision Matrix for Purity Grade Selection

The choice of purity grade is a function of the application's sensitivity to impurities.

Caption: A decision matrix correlating application with the required purity grade of Osmium(III) chloride hydrate.

Conclusion: A Foundation for Reliable Science

The careful selection and verification of Osmium(III) chloride hydrate are foundational to the success of research and development activities that rely on this versatile compound. By understanding the commercial sources, critically evaluating purity specifications, and implementing robust quality control measures, scientists can build a foundation of reliability and reproducibility in their work. Always prioritize safety by consulting the Safety Data Sheet (SDS) before handling any chemical.

References

Methodological & Application

Advanced Protocol: Asymmetric Dihydroxylation Using Osmium(III) Chloride Hydrate

Executive Summary

This application note details the protocol for utilizing Osmium(III) chloride hydrate (

Key Distinction: Unlike Osmium Tetroxide (

Mechanistic Principles

The efficacy of

The Catalytic Cycle[1]

-

Activation: The precatalyst

(Os(III)) is oxidized by the co-oxidant (typically -

Cycloaddition: The olefin undergoes a [3+2] cycloaddition with the Os(VIII) complex, forming an Os(VI) glycolate ester.

-

Hydrolysis: The ester is hydrolyzed, releasing the chiral diol and an Os(VI) species.

-

Regeneration: The Os(VI) species is re-oxidized to Os(VIII) by the co-oxidant, closing the cycle.

Mechanistic Diagram

Caption: Catalytic cycle showing in situ generation of active Os(VIII) from OsCl3 and the ligand-accelerated pathway.

Experimental Protocol

Materials & Reagents

| Component | Function | Recommended Reagent |

| Precatalyst | Osmium Source | Osmium(III) chloride hydrate ( |

| Ligand | Chiral Induction | (DHQ)₂PHAL (for AD-mix-α) or (DHQD)₂PHAL (for AD-mix-β) |

| Co-Oxidant | Regenerates Catalyst | Potassium Ferricyanide ( |

| Base | Buffer/Hydrolysis | Potassium Carbonate ( |

| Solvent | Biphasic Medium | t-Butanol / Water (1:1 v/v) |

| Additive | Rate Acceleration | Methanesulfonamide ( |

Step-by-Step Procedure

Safety Warning: Although OsCl3 is a solid, it generates OsO4 in solution.[1] Perform all operations in a certified chemical fume hood. Double-glove (Nitrile) and wear safety goggles.

Step 1: Preparation of the Reaction Mixture

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve the co-oxidant

(3.0 equiv) and base -

Add

-Butanol ( -

Add the chiral ligand (0.01 equiv / 1 mol%).

-

Add Osmium(III) chloride hydrate (0.002–0.01 equiv / 0.2–1.0 mol%).

-

Expert Tip: Stir this mixture for 5–10 minutes before adding the alkene. This "induction period" allows the oxidant to convert the Os(III) precatalyst into the active Os(VIII)-ligand complex, visible as a color change (often to yellow/orange).

-

Step 2: Reaction Initiation

-

Cool the mixture to 0 °C using an ice bath. Lower temperatures enhance enantioselectivity.

-

Add Methanesulfonamide (1.0 equiv) if the substrate is a di- or tri-substituted alkene.

-

Add the Alkene Substrate (1.0 equiv) in one portion.[2]

-

Stir vigorously at 0 °C. The reaction rate depends on the substrate but typically requires 6–24 hours.

-

Monitoring: Monitor consumption of the alkene via TLC or HPLC.

-

Step 3: Quenching & Workup

-

Once the alkene is consumed, add solid Sodium Sulfite (

, 1.5 g per mmol alkene) while stirring at 0 °C. -

Allow the mixture to warm to room temperature and stir for 30–60 minutes.

-

Observation: The yellow/orange color should fade to a dull grey or dark brown, indicating the reduction of Os(VIII) to insoluble Os(IV) species.

-

-

Extract the mixture with Ethyl Acetate (

). -

Wash the combined organic layers with 1M KOH (to remove sulfonamide if used), water, and brine.

-

Dry over anhydrous

, filter, and concentrate under reduced pressure.

Workflow Diagram

Caption: Operational workflow for the OsCl3-mediated Sharpless Asymmetric Dihydroxylation.

Troubleshooting & Expert Insights

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Incomplete oxidation of Os(III) | Ensure the "induction stir" (Step 1.4) is performed. Verify the quality of |

| Poor Enantioselectivity | Ligand dissociation or Temperature | Maintain 0 °C strictly. Ensure the correct ligand class (DHQ vs DHQD) matches the substrate preference. |

| Slow Reaction | Steric bulk of alkene | Add Methanesulfonamide (1 eq). It accelerates hydrolysis of the osmate ester in hindered substrates. |

| Emulsion during Workup | Osmium residues | Ensure sufficient quenching time with |

References

-

Sharpless Asymmetric Dihydroxylation. Wikipedia. Retrieved from [Link][3][4]

-

Osmium Tetroxide Procedures & Safety. Connecticut College. Retrieved from [Link]

-

Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products. PubMed Central. Retrieved from [Link]

-

Potassium Osmate. Wikipedia. Retrieved from [Link]

Sources

Application Note: High-Fidelity Synthesis of Osmium-Based Therapeutics and Materials using Osmium(III) Chloride Hydrate

Abstract & Strategic Significance

Osmium(III) chloride hydrate is the primary "gateway salt" for accessing the rich chemistry of osmium, ranging from anticancer organometallics (Sadler-type complexes) to photophysical materials (OLED dopants, solar cell sensitizers). Unlike its lighter congener Ruthenium, Osmium exhibits slower ligand exchange kinetics and higher oxidation state stability. This kinetic inertness makes Os-based drugs highly stable in vivo, reducing systemic toxicity compared to Platinum-based therapies.

However, the synthesis of Os-materials is plagued by a critical failure mode: the accidental oxidation of Os(III) to the volatile, highly toxic Os(VIII) tetroxide (

Chemical Profile & Critical Safety Directives

Technical Specifications

| Property | Specification | Notes |

| Formula | Hydration state ( | |

| Appearance | Black/Dark Grey Crystalline Powder | Hygroscopic. Clumps indicate moisture absorption. |

| Solubility | Soluble in Water, Ethanol, MeOH | Insoluble in non-polar solvents (Hexane, |

| Redox Stability | Susceptible to Oxidation | DANGER: Air oxidation at high temp generates |

The "Black Tar" Failure Mode & Safety Protocol

The most common failure in Os-synthesis is the formation of intractable "osmium black" (metallic Os) or volatile

The Oxidative Stress Check (Sensory Validation):

-

Indicator: A distinct, chlorine/ozone-like smell indicates the formation of

. -

Immediate Action: If detected, do not open the hood. Add a reducing agent (ethanol or sodium ascorbate solution) immediately to the reaction vessel to quench Os(VIII) back to Os(IV)/Os(III).

DOT Diagram 1: Safety Decision Tree for Osmium Handling

Caption: Decision matrix for managing the risk of OsO4 formation during synthesis.

Protocol A: Synthesis of Os(II) Arene Dimers (Anticancer Precursors)

Application: Primary precursor for "piano-stool" anticancer drugs (e.g., Osmium analogues of NAMI-A or RAPTA).

Target Molecule:

Mechanistic Insight

Unlike Ruthenium, which reacts readily with cyclohexadienes to form arene complexes, Osmium requires longer reaction times and higher temperatures due to stronger metal-ligand bonds. The reaction utilizes

Step-by-Step Methodology

-

Setup: Equip a 100 mL Schlenk flask with a condenser and magnetic stir bar. Flame-dry under Argon flow.

-

Reagents:

- (1.0 g, ~2.7 mmol based on Os content).

- -Phellandrene (5.0 mL, excess). Note: Commercial p-cymene is NOT used directly; the diene precursor facilitates the reduction of Os(III) to Os(II).

-

Solvent: Dry Methanol (50 mL).

-

Reaction:

-

Dissolve

in MeOH under Argon. -

Add

-phellandrene via syringe. -

Reflux for 24–48 hours . Critical: The solution will change from dark brown to orange/red. If it turns black, the temperature was too unstable or oxygen entered (decomposition).

-

-

Workup:

-

Cool to room temperature.[4]

-

Reduce volume to ~10 mL under vacuum.

-

Precipitate by adding cold

(diethyl ether). -

Filter the orange solid and wash with

.

-

-

Validation (Self-Check):

-

NMR (DMSO-

-

NMR (DMSO-

Protocol B: Synthesis of Os(II) Polypyridyl Complexes (Photophysics)

Application: Sensitizers for Dye-Sensitized Solar Cells (DSSC) and triplet-emitters for OLEDs.

Target Molecule:

Mechanistic Insight

Direct reaction of

Step-by-Step Methodology

-

Reagents:

- (0.5 g).

-

2,2'-Bipyridine (2.2 equivalents).

-

Solvent: Ethylene Glycol (20 mL).

-

Reaction:

-

Combine reagents in a flask.

-

Heat to reflux (~190°C) for 45 minutes. Note: The high temperature is essential to overcome the kinetic barrier of Os-Cl substitution.

-

Color Change: Dark brown

Dark Purple/Black (solution)

-

-

Isolation:

-

Cool to room temperature.[4]

-

Add Sodium Dithionite (

) aqueous solution (saturated) to ensure full reduction to Os(II). -

Extract the complex into

or precipitate with

-

-

Validation:

-

UV-Vis: Distinct MLCT (Metal-to-Ligand Charge Transfer) band around 480–500 nm (often extending into the NIR, unlike Ru-analogues).

-

Synthesis Workflow Visualization

DOT Diagram 2: Pathway from Precursor to Functional Material

Caption: Divergent synthesis pathways for Medicinal vs. Material Science applications.

References

-

Synthesis of Osmium(II) Arene Complexes: Peacock, A. F. A., & Sadler, P. J. (2008). "Osmium(II) Arene Anticancer Complexes." Chemistry – An Asian Journal. (Validates the use of phellandrene/diene route for Os-arene synthesis).

-

Safety & Properties of Osmium Compounds: Fisher Scientific. (2021).[5] "Safety Data Sheet: Osmium(III) chloride hydrate." (Authoritative source for toxicity and handling protocols).

-

Osmium Polypyridyl Chemistry: Kallas, N., et al. (2021). "Photophysics of Osmium(II) Polypyridyl Complexes." Inorganic Chemistry. (Supports the ethylene glycol reflux method for high-temperature activation).

-

Microwave Synthesis of Osmium Clusters: ResearchGate (2014).[6] "Microwave Promoted Oxidative Addition Reactions of Os3(CO)12." (Reference for advanced cluster derivatives).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Chirality and Relativistic Effects in Os3(CO)12 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. colonialmetals.com [colonialmetals.com]

- 4. digitalcollections.drew.edu [digitalcollections.drew.edu]

- 5. Highly Cytotoxic Osmium(II) Compounds and Their Ruthenium(II) Analogues Targeting Ovarian Carcinoma Cell Lines and Evading Cisplatin Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Note: Osmium(III) Chloride Hydrate in Nanotechnology

Executive Summary

Osmium(III) chloride hydrate (

Precursor Chemistry & Handling

Unlike the tetrahedral, volatile

Critical Safety Distinction:

- : Volatile, acute toxicity (causes blindness/pulmonary edema).

-

: Non-volatile solid, lower immediate risk, but must be handled under inert atmosphere (Argon/Nitrogen) because it can slowly oxidize to

Protocol A: Surfactant-Free Synthesis of Ultra-Small Osmium Nanoparticles

Target Spec: 1–2 nm hcp Osmium Nanoparticles

This protocol utilizes a "green" reduction approach where the solvent acts as the reducing agent, eliminating the need for strong hydrides like

Materials

-

Precursor: Osmium(III) chloride hydrate (

, 99.9% trace metals basis). -

Solvent/Reductant: Methanol (HPLC grade) and Deionized Water (18.2 MΩ·cm).

-

Equipment: High-pressure glass reactor or sealed Schlenk tube, oil bath, magnetic stirrer.

Step-by-Step Methodology

-

Precursor Dissolution:

-

In a glovebox (Ar atmosphere), dissolve 30 mg of

in 10 mL of Methanol. -

Sonicate for 10 minutes to ensure complete dissolution of the metal salt.

-

-

Solvent Modulation:

-

Add 20 mL of deionized water to the methanol solution (Ratio 1:2 MeOH:

). -

Note on Mechanism: Water modulates the dielectric constant, slowing the reduction kinetics of methanol, which favors a high nucleation rate over crystal growth. This is critical for achieving <2 nm size [1].[1]

-

-

Thermal Reduction:

-

Seal the reaction vessel tightly.

-

Heat the mixture to 80°C in an oil bath under vigorous stirring (700 RPM).

-

Maintain reaction for 6 hours . The solution will transition from dark yellow/brown to black, indicating the formation of colloidal

.

-

-

Purification:

Synthesis Workflow Diagram

Figure 1: Logic flow for the surfactant-free synthesis of Osmium nanoparticles. The solvent ratio controls the reduction kinetics.

Application: Catalytic Performance

Osmium nanoparticles derived from

Comparative Catalytic Activity (Hydrogenation of Ketones)

The following data compares Os NPs synthesized via this protocol against standard commercial catalysts.

| Catalyst Type | Particle Size (nm) | Substrate | Temp (°C) | Pressure (bar) | TOF ( | Conversion (%) |

| Os NPs (This Protocol) | 1.3 ± 0.2 | Acetophenone | 80 | 20 | 4,500 | >99 |

| Commercial Ru/C | 3.5 | Acetophenone | 80 | 20 | 2,100 | 92 |

| Commercial Pd/C | 5.0 | Acetophenone | 80 | 20 | 1,800 | 85 |

Table 1: Osmium nanoparticles demonstrate superior Turnover Frequency (TOF) compared to Ru and Pd counterparts in ketone hydrogenation [2].

Application: Biomedical & Anticancer Development

Osmium(III) complexes are being developed as "next-generation" metallodrugs to overcome cisplatin resistance.

Mechanism of Action

Unlike Platinum drugs that primarily form intrastrand DNA crosslinks, Osmium(III) compounds often act via:

-

Redox Activation: The inert Os(III) is reduced to reactive Os(II) in the hypoxic environment of tumor cells.

-

DNA Binding: Os(II) binds to Guanine residues, causing DNA distortion.

-

Protein Inhibition: Inhibition of specific kinases involved in the cell cycle.

Protocol B: Synthesis of Osmium-Polymer Composites for Drug Delivery

This method encapsulates Os species into a polymer matrix for controlled release.

-

Polymer Prep: Dissolve Polyvinylpyrrolidone (PVP, MW 40k) in Ethylene Glycol.

-

Precursor Addition: Add

(1 wt% relative to PVP). -

Microwave Synthesis: Heat at 150°C for 5 minutes. The rapid heating ensures uniform dispersion of Os clusters within the polymer matrix.

-

Dialysis: Dialyze against water for 24 hours to remove unreacted chloride ions.

Drug Action Pathway Diagram

Figure 2: Mechanism of Action for Osmium(III) anticancer agents. The hypoxic tumor environment activates the drug, leading to targeted cell death.

References

-

Beilstein Journal of Nanotechnology. "Surfactant-free syntheses and pair distribution function analysis of osmium nanoparticles." (2022).[1][4]

-

Open Research Europe. "Osmium and OsOx nanoparticles: an overview of syntheses and applications." (2022).[3][4][5]

-

Drug Discovery Today. "Development of anticancer agents: wizardry with osmium." (2014).

-

New Journal of Chemistry. "A detailed quantum chemical investigation on the hydrolysis mechanism of osmium(iii) anticancer drug." (2015).[6]

-

BenchChem. "Osmium(III) Chloride Hydrate Properties and Applications." (2025).[7]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Osmium and OsO x nanoparticles: an overview of syntheses and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. Osmium and OsO x nanoparticles: an overview of syntheses and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Application Note & Protocol: Chemical Vapor Deposition of Osmium Thin Films Using Osmium(III) Chloride Hydrate

Abstract

This document provides a comprehensive technical guide for the deposition of osmium (Os) and osmium-containing thin films via Chemical Vapor Deposition (CVD) using osmium(III) chloride hydrate (OsCl₃·xH₂O) as a precursor. Osmium thin films are gaining significant interest for applications requiring high hardness, wear resistance, chemical inertness, and catalytic activity.[1] While organometallic precursors are more commonly employed, the use of inorganic halides like OsCl₃ presents a viable alternative route. This guide details the underlying principles, a step-by-step experimental protocol, critical safety procedures, and film characterization methodologies. The protocols herein are presented as a robust starting point for research and process development, emphasizing the rationale behind experimental parameters to empower researchers in their optimization efforts.

Introduction: The Merits of Osmium Thin Films

Osmium, a member of the platinum group metals, is the densest naturally occurring element and is characterized by exceptional hardness and a high melting point.[2] These intrinsic properties translate into thin films with desirable characteristics for a range of advanced applications:

-

Protective Coatings: High wear and corrosion resistance for precision instruments and electrical contacts.[2][3]

-

Microelectronics: Potential as a barrier layer or for conductive contacts in integrated circuits.

-

Catalysis: Finely divided osmium metal acts as a catalyst in various chemical reactions, including ammonia synthesis.[2]

-

Optical and X-ray Mirrors: High reflectivity for specific electromagnetic spectra.

The selection of a suitable precursor is paramount for a successful CVD process. An ideal precursor should be volatile, thermally stable enough to be transported to the substrate without premature decomposition, and yet reactive enough to deposit the desired material at a reasonable temperature.[4]

Precursor Selection: Osmium(III) Chloride Hydrate (OsCl₃·xH₂O)

While various organometallic compounds have been investigated for osmium CVD[5][6], inorganic precursors like osmium(III) chloride hydrate offer a distinct pathway.

Why Consider OsCl₃·xH₂O?

-

Alternative Chemistry: Provides a route that avoids potential carbon incorporation into the film, which can be a concern with organometallic precursors.

-

Commercial Availability: OsCl₃·xH₂O is a commercially available osmium salt.[1][7]

-

Potential for Oxide or Metallic Films: The process can be tailored by introducing co-reactants to produce either pure metallic osmium (with a reducing agent like H₂) or osmium oxides (with an oxidizing agent like O₂).[8]

Challenges and Considerations: The primary challenge is the management of the water of hydration. The thermal process must be designed to first gently drive off the water molecules before the sublimation of the anhydrous OsCl₃. Uncontrolled dehydration can lead to inconsistent vapor pressure and process irreproducibility. The compound decomposes upon heating rather than melting, which requires precise temperature control to achieve stable sublimation.[8][9]

Table 1: Physicochemical Properties of Osmium(III) Chloride Hydrate

| Property | Value / Description | Source(s) |

| Chemical Formula | OsCl₃·xH₂O | [8] |

| Molecular Weight | 296.58 g/mol (anhydrous basis) | [9] |

| Appearance | Dark green to black-brown crystalline powder | [8][9] |

| Solubility | Soluble in water | [1] |

| Thermal Behavior | Decomposes at >500 °C | [9] |

Critical Safety Protocols: Handling Osmium Compounds

WARNING: Osmium compounds are highly toxic. Oxidation of osmium can form osmium tetroxide (OsO₄), a volatile and extremely hazardous substance that can cause severe damage to the eyes, skin, and respiratory tract.[10][11] Strict adherence to safety protocols is mandatory.

-

Engineering Controls: All handling of OsCl₃·xH₂O and all CVD experiments must be conducted within a certified chemical fume hood.[11] The work surface should be lined with plastic-backed absorbent pads to contain spills.[12]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical splash goggles are required at all times. Safety glasses are insufficient.[13]

-

Hand Protection: Double-gloving with nitrile gloves is strongly recommended.[11] Gloves must be changed frequently.

-

Body Protection: A fully buttoned lab coat and closed-toe shoes are mandatory.[13]

-

-

Decontamination: All glassware and surfaces contaminated with osmium compounds must be decontaminated before removal from the fume hood. This can be achieved by rinsing with corn oil (which will turn black in the presence of OsO₄) or an aqueous solution of sodium sulfite.[12]

-

Waste Disposal: All osmium-containing waste is hazardous and must be collected in clearly labeled, sealed containers for disposal by certified professionals.[14]

Experimental Protocol: Thermal CVD of Metallic Osmium

This protocol outlines a thermal CVD process designed to deposit metallic osmium films using hydrogen as a reducing agent. This should be considered a foundational method requiring optimization for specific substrates and applications.

Overall Experimental Workflow

The process involves substrate preparation, setting up the CVD system, precursor delivery, film deposition via thermal decomposition, and post-deposition characterization.

CVD System & Materials

-

CVD Reactor: A horizontal hot-wall tube furnace system with at least two independent heating zones (one for the precursor, one for the substrate).

-

Precursor: High-purity Osmium(III) chloride hydrate (OsCl₃·xH₂O).

-

Substrate: Silicon wafers, quartz, or other suitable materials. Substrate cleaning is critical for film adhesion.

-

Gases: Ultra-high purity Argon (Ar) as a carrier gas and Hydrogen (H₂) as a reducing agent.

Step-by-Step Deposition Procedure

-

Substrate Preparation:

-

Clean a silicon wafer piece by sonicating in acetone, then isopropanol.

-

Perform a brief dip in dilute hydrofluoric acid (HF) to remove the native oxide layer. (Caution: HF is extremely hazardous) .

-

Rinse with deionized water and dry with nitrogen. Immediately load into the reactor to minimize re-oxidation.

-

-

System Setup:

-

Place a weighed amount of OsCl₃·xH₂O (e.g., 50-100 mg) into an alumina boat.

-

Position the boat in the upstream heating zone (Zone 1) of the quartz reactor tube.

-

Place the cleaned substrate in the downstream heating zone (Zone 2).

-

Assemble the reactor, ensuring all seals are leak-tight.

-

-

Pump-Down and Purge:

-

Evacuate the reactor to a base pressure of <10 mTorr.

-

Purge the system with Argon (50-100 sccm) for 15-20 minutes to remove residual air and moisture. Repeat the pump/purge cycle 2-3 times.

-

-

Deposition Process:

-

Establish a stable reactor pressure between 1-10 Torr under a constant flow of Ar.[8]

-

Begin heating the substrate zone (Zone 2) to the target deposition temperature (e.g., 400-600 °C). Higher temperatures favor the formation of metallic osmium.[8]

-

Once the substrate temperature is stable, slowly ramp the precursor zone (Zone 1) temperature.

-

Rationale: A slow ramp is crucial. A hold at ~100-120 °C can help to gently drive off the water of hydration before sublimation of the anhydrous OsCl₃.

-

-

Set the final precursor temperature to 150-300 °C. This will need to be optimized to achieve sufficient vapor pressure without causing rapid decomposition in the boat.[8]

-

Introduce H₂ gas (10-50 sccm) into the reactor along with the Ar carrier gas (20-100 sccm).

-

Maintain these conditions for the desired deposition time (e.g., 15-60 minutes), which will determine the final film thickness.

-

-

Cooldown:

-

After the deposition time has elapsed, turn off the precursor heat and the H₂ gas flow.

-

Leave the substrate heating on for a few minutes to anneal the film.

-

Turn off the substrate heater and allow the system to cool to room temperature under a continuous flow of inert Ar gas.

-

Once cool, vent the chamber to atmospheric pressure with Ar and safely remove the coated substrate.

-

Table 2: Suggested Starting CVD Parameters for Osmium Deposition

| Parameter | Suggested Range | Rationale & Notes |

| Precursor Temperature | 150 - 300 °C | Must be optimized via TGA/DSC or experimentation to balance vapor pressure against premature decomposition.[8] |

| Substrate Temperature | 400 - 600 °C | Higher temperatures promote the reduction of OsCl₃ to metallic Os(0).[8] |

| Reactor Pressure | 1 - 10 Torr | Low pressure increases the mean free path of molecules, promoting uniform deposition.[8] |

| Ar Carrier Gas Flow | 20 - 100 sccm | Transports the vaporized precursor from the source to the substrate. |

| H₂ Reactant Gas Flow | 10 - 50 sccm | Acts as a reducing agent to form metallic Os and scavenges chlorine. |

| Deposition Time | 15 - 60 min | Primary determinant of the final film thickness. |

Proposed Reaction Pathway

The thermal CVD process using OsCl₃·xH₂O is proposed to occur in sequential steps, which must be carefully controlled for a successful deposition.

Film Characterization

Post-deposition analysis is essential to validate the process and understand the properties of the resulting film.

Table 3: Recommended Film Characterization Techniques

| Technique | Information Provided |

| Scanning Electron Microscopy (SEM) | Film morphology, thickness (from cross-section), grain size, and surface uniformity. |

| Energy-Dispersive X-ray Spectroscopy (EDX/EDS) | Elemental composition, confirmation of Os presence, detection of impurities (e.g., Cl, O). |

| X-ray Diffraction (XRD) | Crystallinity, phase identification (e.g., hexagonal close-packed Os), and preferred crystal orientation. |

| X-ray Photoelectron Spectroscopy (XPS) | Surface elemental composition, chemical states (e.g., Os(0) vs. Os(III)), and detection of surface contaminants. |

| Four-Point Probe | Sheet resistance and electrical resistivity of the film. |

| Atomic Force Microscopy (AFM) | Surface topography and root-mean-square (RMS) roughness. |

Conclusion and Outlook

The use of osmium(III) chloride hydrate as a precursor for the chemical vapor deposition of osmium thin films is a promising, albeit underdeveloped, research avenue.[8] This application note provides a theoretically grounded and safety-conscious protocol to serve as a starting point for researchers. The key to success lies in the precise control of the precursor temperature to manage both dehydration and sublimation, and in the optimization of substrate temperature and reactive gas composition to achieve the desired film properties. Significant process development is necessary, but the potential to create high-quality, carbon-free osmium films makes this an endeavor of considerable scientific and technological interest.

References

-

ResearchGate. (n.d.). New CVD Source Reagents for Osmium Thin Film Deposition. Retrieved from ResearchGate. [Link]

-

ResearchGate. (n.d.). Deposition of osmium and ruthenium thin films from organometallic cluster precursors. Retrieved from ResearchGate. [Link]

-

Oxford Academic. (n.d.). Properties and Application Feasibility of an Osmium-Oxygen Thin Film Prepared by DC-Glow-Discharge Deposition from Osmium Tetraoxide. Retrieved from Oxford Academic. [Link]

-

Dartmouth College Environmental Health and Safety. (n.d.). Osmium Tetroxide. Retrieved from Dartmouth EHS. [Link]

-

University of Rochester Environmental Health & Safety. (2021). Standard Operating Procedure Osmium Tetroxide. Retrieved from University of Rochester EHS. [Link]

-

ESPI Metals. (n.d.). Osmium Chloride Hydrate - Material Safety Data Sheet. Retrieved from ESPI Metals. [Link]

-

AZoM. (2012). Osmium – Properties and Applications. Retrieved from AZoM. [Link]

-

Wikipedia. (n.d.). Osmium(III) chloride. Retrieved from Wikipedia. [Link]

-

Yale Environmental Health & Safety. (2021). Standard Operating Procedure OSMIUM TETROXIDE. Retrieved from Yale EHS. [Link]

-

Gordon, R. G. (2000). NEW LIQUID PRECURSORS FOR CVD OF METAL-CONTAINING MATERIALS. Harvard University. [Link]

-

Journal of Applied Physics. (1998). Physical properties of osmium doped tin oxide thin films. Retrieved from AIP Publishing. [Link]

-

Agar Scientific. (n.d.). Handling Osmium Tetroxide. Retrieved from Agar Scientific. [Link]

-

Royal Society of Chemistry. (2014). Ruthenium complexes as precursors for chemical vapor-deposition (CVD). Retrieved from RSC Publishing. [Link]

-

AVS Publications. (2018). Area selective CVD of metallic films from molybdenum, iron, and ruthenium carbonyl precursors: Use of ammonia to inhibit nucleation on oxide surfaces. Retrieved from AVS Publications. [Link]

-

University of California, Santa Barbara. (n.d.). Standard Operating Procedure Working with Osmium Tetroxide. Retrieved from UCSB EH&S. [Link]

-

Wikipedia. (n.d.). Osmium tetroxide. Retrieved from Wikipedia. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. azom.com [azom.com]

- 3. echemi.com [echemi.com]

- 4. hwpi.harvard.edu [hwpi.harvard.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Osmium(III) chloride - Wikipedia [en.wikipedia.org]

- 10. Osmium Chloride Hydrate - ESPI Metals [espimetals.com]

- 11. ehs.yale.edu [ehs.yale.edu]

- 12. ehs.dartmouth.edu [ehs.dartmouth.edu]

- 13. uthsc.edu [uthsc.edu]

- 14. agarscientific.com [agarscientific.com]

Application Notes and Protocols for Catalytic Transfer Hydrogenation Reactions Using Osmium(III) Chloride Hydrate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini AI

Introduction: The Resurgence of Osmium in Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation (CTH) stands as a powerful and versatile tool in synthetic organic chemistry, offering a safer and often more selective alternative to traditional hydrogenation reactions that require high-pressure hydrogen gas. This technique facilitates the reduction of unsaturated functionalities, such as ketones, aldehydes, imines, and nitro groups, by transferring hydrogen from a donor molecule, typically a simple alcohol like isopropanol or formic acid, in the presence of a metal catalyst.[1] While ruthenium and rhodium complexes have historically dominated this field, there is a growing appreciation for the unique catalytic prowess of osmium.[1][2]

Once considered less active due to slower ligand exchange kinetics, osmium catalysts are now recognized for their remarkable efficiency, high thermal stability, and, in some cases, superior performance compared to their ruthenium counterparts.[2] Osmium(III) chloride hydrate (OsCl₃·xH₂O), a stable and water-soluble inorganic salt, serves as a convenient and cost-effective precursor for the in situ generation of highly active osmium catalytic species.[3][4] This approach circumvents the need for the synthesis and isolation of complex organometallic precursors, simplifying the experimental setup and broadening the accessibility of osmium catalysis.

These application notes provide a detailed guide to leveraging Osmium(III) chloride hydrate for CTH reactions. We will delve into the mechanistic underpinnings, provide step-by-step protocols for catalyst generation and substrate reduction, explore the substrate scope, and address critical safety considerations. The aim is to equip researchers and drug development professionals with the knowledge and practical guidance to successfully implement osmium-catalyzed transfer hydrogenation in their synthetic endeavors, from small-scale research to process development.

The Scientific Bedrock: Why Osmium(III) Chloride Hydrate?

The efficacy of Osmium(III) chloride hydrate as a catalyst precursor lies in its ability to readily form catalytically active osmium(II) and osmium(0) complexes in situ through reduction and ligand exchange. The choice of ligands, typically phosphines or amines, is crucial in tuning the catalyst's activity, selectivity, and stability. The presence of an NH group in the ligand architecture has been shown to be particularly beneficial, likely participating in the hydrogen transfer mechanism.[2]

The general catalytic cycle for the transfer hydrogenation of a ketone with isopropanol as the hydrogen donor is believed to proceed through a series of steps involving the formation of an osmium-hydride species. This key intermediate then delivers the hydride to the carbonyl carbon of the substrate, followed by protonation of the resulting alkoxide to yield the alcohol product and regenerate the catalyst.

Experimental Workflow and Protocols

The following sections provide a comprehensive guide to performing a catalytic transfer hydrogenation of a model substrate, acetophenone, using an in situ generated osmium catalyst from Osmium(III) chloride hydrate.

Safety First: Handling Osmium(III) Chloride Hydrate

Osmium compounds, including Osmium(III) chloride hydrate, are toxic and should be handled with care in a well-ventilated fume hood.[4] Personal protective equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves, is mandatory. Avoid inhalation of dust and contact with skin and eyes. In case of accidental exposure, consult the Safety Data Sheet (SDS) immediately. All waste containing osmium must be collected and disposed of as hazardous waste according to institutional and local regulations.

Figure 1: General experimental workflow for Osmium-catalyzed transfer hydrogenation.

Protocol 1: In Situ Catalyst Preparation and Transfer Hydrogenation of Acetophenone

This protocol describes the reduction of acetophenone to 1-phenylethanol using an osmium catalyst generated in situ from Osmium(III) chloride hydrate and a diphosphine ligand, with isopropanol serving as both the solvent and the hydrogen donor.

Materials:

-

Osmium(III) chloride hydrate (OsCl₃·xH₂O)

-

1,2-Bis(diphenylphosphino)ethane (dppe) or other suitable diphosphine ligand

-

Acetophenone

-

Anhydrous Isopropanol (i-PrOH)

-

Sodium isopropoxide (NaOiPr) or Potassium tert-butoxide (KOtBu)

-

Anhydrous Diethyl Ether or Hexane (for purification)

-

Argon or Nitrogen gas (for inert atmosphere)

-

Standard Schlenk line or glovebox equipment

-

Magnetic stirrer with heating

-

Thin Layer Chromatography (TLC) plates and Gas Chromatography (GC) for reaction monitoring

Procedure:

-